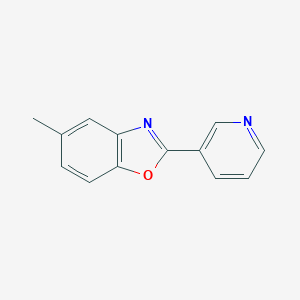
5-methyl-2-(3-pyridyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(3-pyridyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-(3-pyridyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Applications De Recherche Scientifique
5-methyl-2-(3-pyridyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mécanisme D'action
The mechanism of action of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, inhibiting replication and transcription processes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(pyridin-3-yl)-1,3-thiazole: Similar structure but contains a thiazole ring instead of a benzoxazole ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring fused with a pyridine ring.
Imidazole derivatives: Compounds like pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
Uniqueness
5-methyl-2-(3-pyridyl)-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-methyl-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3 |
Clé InChI |
RULZAFOLJXOJNR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide](/img/structure/B243301.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide](/img/structure/B243303.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide](/img/structure/B243305.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B243307.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide](/img/structure/B243312.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243315.png)
![2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243316.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243317.png)
![2-(4-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243318.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzenesulfonamide](/img/structure/B243319.png)
![2-(4-bromophenoxy)-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B243320.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243325.png)
![2-(4-bromophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243330.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethylbenzamide](/img/structure/B243331.png)
